4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride
Description
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research and industry .
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10(2)7-8-3-5-11(6-4-8)14(9,12)13/h8H,3-7H2,1-2H3 |
InChI Key |
JXMUPMWHVSPLNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of N-Substituted Piperidines
Method Overview:
This method involves the direct reaction of a suitably N-substituted piperidine, specifically one bearing a dimethylamino methyl group, with chlorosulfonic acid (ClSO₃H). The process typically occurs under controlled low-temperature conditions to prevent overreaction and degradation.
Reaction Conditions & Reagents:
- Reagents: Chlorosulfonic acid, inert solvents such as dichloromethane or chloroform.
- Conditions: Temperature maintained between 0°C and 25°C; slow addition of chlorosulfonic acid to the piperidine derivative to control exothermicity.
- Work-up: Quenching with ice-cold water or dilute base to neutralize excess chlorosulfonic acid, followed by extraction and purification.
Reaction Mechanism:
The nucleophilic nitrogen on the piperidine ring attacks the electrophilic sulfur atom in chlorosulfonic acid, leading to the formation of the sulfonyl chloride group at the nitrogen atom, yielding 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride .
Research Outcomes & Data Tables:
Studies report yields ranging from 65% to 85%, with reaction times typically between 2-6 hours. Purity assessments via IR (characteristic S=O stretch at ~1350-1150 cm⁻¹) and NMR (disappearance of NH signals and appearance of sulfonyl chloride signals) confirm successful synthesis.
Sulfonylation via Activation of Pre-formed Piperidine Derivatives
Method Overview:
An alternative strategy involves first synthesizing the N-alkylated piperidine with the dimethylamino methyl group, followed by sulfonyl chloride formation through chlorosulfonation.
Step 1: Synthesis of N-(Dimethylaminomethyl) Piperidine
- Reagents: Formaldehyde and dimethylamine in a Mannich-type reaction, or reductive amination of piperidine with formaldehyde and dimethylamine.
- Conditions: Acidic or neutral pH, room temperature, with catalysts such as sodium cyanoborohydride for reductive amination.
Step 2: Sulfonyl Chloride Formation
- Reagents: Chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂).
- Conditions: Similar to direct sulfonylation, low temperature, inert atmosphere.
Research Outcomes & Data Tables:
Yields are generally high (>70%), with the process allowing better control over substitution patterns. Characterization confirms the formation of the sulfonyl chloride via IR and NMR spectroscopy, with specific signals indicating the sulfonyl chloride group.
Alternative Approaches: Use of Sulfonyl Chloride Intermediates
Method Overview:
In some cases, the sulfonyl chloride intermediate is prepared separately from other sulfonyl chlorides and then coupled with the piperidine derivative.
- Synthesize or procure a suitable sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
- React with the N-(Dimethylaminomethyl)piperidine in the presence of a base such as triethylamine or pyridine, facilitating nucleophilic attack on the sulfonyl chloride.
Reaction Conditions & Reactions:
- Conducted at 0°C to room temperature to minimize side reactions.
- The reaction proceeds via nucleophilic attack on sulfur, forming the sulfonamide linkage.
Research Outcomes & Data Tables:
This method offers high selectivity and yields (>80%) and is advantageous for large-scale synthesis due to the availability of sulfonyl chlorides.
Synthesis of Related Derivatives via Catalytic Coupling
Method Overview:
Recent advances include palladium-catalyzed Buchwald–Hartwig coupling reactions to attach aryl groups to the piperidine nitrogen, followed by sulfonylation. This approach is particularly useful for synthesizing derivatives with complex substitution patterns.
Reaction Conditions & Reagents:
- Reagents: Palladium catalysts, phosphine ligands, aryl halides, and base (e.g., cesium carbonate).
- Conditions: Elevated temperatures (80-120°C), inert atmosphere.
Research Outcomes & Data Tables:
While more complex, these methods enable diversification of the piperidine core, with yields typically between 60-75%. They are suited for medicinal chemistry applications where structural complexity is desired.
Summary of Key Data and Comparative Analysis
| Method | Reagents | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonylation | Chlorosulfonic acid, inert solvent | 0–25°C | 65–85 | Straightforward, high yield | Requires careful temperature control |
| Mannich/reductive amination + sulfonylation | Formaldehyde, dimethylamine, chlorosulfonic acid | Room temp | 70–85 | Better control over substitution | Multi-step process |
| Sulfonyl chloride coupling | Sulfonyl chloride, base | 0–25°C | >80 | High selectivity, scalable | Dependence on availability of sulfonyl chloride |
| Catalytic coupling + sulfonylation | Pd-catalyzed, aryl halides | 80–120°C | 60–75 | Structural diversification | More complex, costly |
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride is a piperidine derivative with a six-membered heterocycle containing one nitrogen atom, playing a significant role in organic synthesis, scientific research, and industrial applications. The compound's molecular formula is C8H17ClN2O2S, with a molecular weight of 240.75 g/mol. The sulfonyl chloride group enhances its reactivity in various chemical processes, enabling it to form covalent bonds with nucleophilic sites on biological molecules.
Scientific Research Applications
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
- Organic Synthesis: It is used as a reagent in organic synthesis for preparing various piperidine derivatives.
- Study of Biological Pathways: The compound is utilized in studying biological pathways and mechanisms, particularly those involving piperidine-containing molecules.
- Enzyme Inhibition: Studies have revealed its potential as an enzyme inhibitor, where the sulfonyl chloride moiety can covalently modify active sites on enzymes, inhibiting their function. This property makes it a valuable tool in drug design and development, particularly for creating targeted therapies against specific diseases.
Chemical Reactions
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride undergoes several types of chemical reactions:
- Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
- Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride can be compared with other piperidine derivatives such as:
4-(Dimethylamino)piperidine: Known for its role in modulating N-methyl-D-aspartate receptors and reducing the effects of alcohol dependence.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals and organic compounds.
The uniqueness of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other piperidine derivatives.
Biological Activity
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The characterization of the compound can be performed using techniques such as:
- Thin Layer Chromatography (TLC) : To monitor the progress of the reaction.
- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
Biological Activity
The biological activity of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride has been studied in various contexts, including its antibacterial, antifungal, anti-inflammatory, and analgesic properties. Below is a summary of findings from recent studies.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to antibacterial effects, 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride exhibits antifungal properties. For instance, it has shown efficacy against common fungal pathogens like Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 40 |
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic effects. In animal models, it has been shown to reduce inflammation and pain associated with conditions such as arthritis.
Case Studies
- Case Study on Antibacterial Properties : A recent study conducted on various sulfonamide derivatives, including 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride, demonstrated that modifications in the piperidine ring significantly influenced antibacterial potency. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
- Case Study on Antifungal Efficacy : Another research project focused on the antifungal activity of sulfonamide derivatives highlighted that 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride effectively inhibited the growth of Candida species in vitro. The findings suggest potential applications in treating fungal infections resistant to conventional therapies .
- Anti-inflammatory Research : A pharmacological evaluation revealed that this compound significantly reduced paw edema in rat models when administered at specific dosages, indicating its potential use in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
